molecular formula C18H19Cl2N3O3S B6514839 N-(3-chlorophenyl)-2-{6-[(4-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamide CAS No. 950265-91-5

N-(3-chlorophenyl)-2-{6-[(4-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamide

Cat. No.: B6514839
CAS No.: 950265-91-5
M. Wt: 428.3 g/mol
InChI Key: FHSSSSQDVPHDDW-UHFFFAOYSA-N
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Description

This compound features a 1,1-dioxo-1λ⁶,2,6-thiadiazinan core substituted with a 4-chlorophenylmethyl group at position 6 and an N-(3-chlorophenyl)acetamide moiety at position 2.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[6-[(4-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O3S/c19-15-7-5-14(6-8-15)12-22-9-2-10-23(27(22,25)26)13-18(24)21-17-4-1-3-16(20)11-17/h1,3-8,11H,2,9-10,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSSSSQDVPHDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)N(C1)CC(=O)NC2=CC(=CC=C2)Cl)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-{6-[(4-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a thiadiazinan core structure, which is known for its diverse pharmacological properties. The presence of chlorine substituents on the phenyl rings enhances its lipophilicity and potential biological interactions.

1. Anticancer Activity

Research indicates that derivatives of thiadiazine compounds exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

  • Case Study : A study on 5-Aryl-1,3,4-thiadiazole derivatives demonstrated that modifications in the chemical structure significantly influenced their anticancer activity. Specifically, compounds with a benzyl piperidine moiety exhibited potent activity with IC50 values as low as 2.32 µg/mL against MCF-7 cells .
CompoundCell LineIC50 (µg/mL)Mechanism of Action
4eMCF-75.36Induces apoptosis via Bax/Bcl-2 ratio increase
4iHepG22.32Cell cycle arrest at G2/M phase

2. Antimicrobial Activity

The compound's structural analogs have been evaluated for antimicrobial properties. Studies have reported moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.

  • Research Findings : A series of sulfonamide derivatives containing acetamide groups were tested for antibacterial efficacy, showing promising results in inhibiting bacterial growth .
Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak
Staphylococcus aureusModerate

3. Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Particularly, it has shown effectiveness against acetylcholinesterase and urease.

  • Inhibition Studies : Various synthesized compounds from the same family demonstrated strong inhibitory activity against urease, which is crucial in the treatment of urinary tract infections .

The proposed mechanisms for the biological activities of this compound include:

  • Induction of Apoptosis : The increase in pro-apoptotic proteins (Bax) relative to anti-apoptotic proteins (Bcl-2) suggests that the compound triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest : Evidence shows that treatment with this compound leads to cell cycle arrest at specific phases (G2/M), preventing cancer cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiadiazinan-Based Analogs

2-{6-[(2-Chlorophenyl)methyl]-1,1-dioxo-1λ⁶,2,6-thiadiazinan-2-yl}-N-(3-chloro-4-fluorophenyl)acetamide ()
  • Structural Differences :
    • Substituent Position : The benzyl group at position 6 is 2-chlorophenyl instead of 4-chlorophenyl.
    • Acetamide Substituent : The N-aryl group is 3-chloro-4-fluorophenyl , introducing an additional fluorine atom.
  • The 2-chlorophenyl group may reduce steric hindrance compared to the 4-chlorophenyl analog.
2-{6-[(2-Fluorophenyl)methyl]-1,1-dioxo-1λ⁶,2,6-thiadiazinan-2-yl}-N-(2-methoxy-5-methylphenyl)acetamide ()
  • Structural Differences :
    • Benzyl Substituent : 2-Fluorophenylmethyl replaces 4-chlorophenylmethyl.
    • Acetamide Group : Contains a 2-methoxy-5-methylphenyl group, introducing methoxy and methyl substituents.
  • Implications :
    • Methoxy and methyl groups improve solubility but may reduce membrane permeability.
    • Fluorine’s smaller size compared to chlorine could alter π-π stacking interactions.

Heterocyclic Core Variations

Imidazothiazole-Based Acetamides (, e.g., Compound 5f)
  • Core Structure : Imidazo[2,1-b]thiazole instead of thiadiazinan.
  • Substituents : Pyridinyl (e.g., 6-chloropyridin-3-yl) or fluorophenyl groups on the acetamide.
  • Higher melting points (~210°C) compared to thiadiazinan analogs suggest stronger intermolecular forces.
Triazole-Based Acetamides (, e.g., Compound 6m)
  • Core Structure : 1,2,3-Triazole formed via 1,3-dipolar cycloaddition.
  • Substituents : Naphthyloxy groups and chlorophenyl acetamide.
  • Key Differences :
    • Triazole rings offer hydrogen-bonding sites (N–H) and metabolic stability.
    • IR data (C=O at 1678 cm⁻¹) aligns with the target compound’s expected carbonyl stretching.

Piperazine/Morpholine-Containing Acetamides ()

Example: N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (Compound 12)
  • Core Structure : Piperazine ring instead of thiadiazinan.
  • Substituents : Methyl group on piperazine and 3-chlorophenyl acetamide.
  • Key Differences: Piperazine’s flexibility may improve bioavailability but reduce target specificity.

Thiazolidine-2,4-dione Derivatives ()

Example: (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide
  • Core Structure : Thiazolidine-2,4-dione with a conjugated exocyclic double bond.
  • Key Differences :
    • The 2,4-dione moiety introduces hydrogen-bonding and electron-withdrawing effects absent in thiadiazinan.
    • Conjugation may enhance UV-Vis detectability compared to sulfone-containing analogs.

Comparative Data Table

Compound Class Core Structure Key Substituents Notable Properties/Activities Evidence Source
Thiadiazinan (Target) 1,1-dioxo-thiadiazinan 4-Chlorophenylmethyl, N-(3-chlorophenyl) High polarity due to sulfone group
Thiadiazinan (Fluorophenyl) 1,1-dioxo-thiadiazinan 2-Fluorophenylmethyl, 2-methoxy-5-methylphenyl Improved solubility
Imidazothiazole Imidazo[2,1-b]thiazole 6-Chlorophenyl, pyridinyl High melting point (~215°C)
Triazole 1,2,3-Triazole Naphthyloxy, chlorophenyl Metabolic stability
Piperazine Piperazine 4-Methylpiperazine, 3-chlorophenyl Conformational flexibility
Thiazolidine-2,4-dione Thiazolidine-2,4-dione Methoxymethyl, phenoxy NO inhibition (IC₅₀ = 45.6 µM)

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